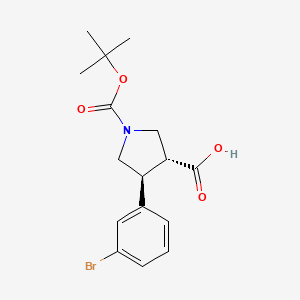

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. It is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a pyrrolidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves several steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the pyrrolidine ring.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the bromophenyl group.

Reduction: Reduction reactions can be used to modify the bromophenyl group or reduce the carboxylic acid to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the development of drugs targeting various diseases.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the Boc-protected amine allows for selective binding and reactivity with target molecules.

Comparación Con Compuestos Similares

Similar Compounds

(3R,4S)-4-Phenyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the bromine atom.

(3R,4S)-4-(3-Chlorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of bromine.

(3R,4S)-4-(3-Fluorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group in (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid imparts unique reactivity and binding properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and chemical reactivity.

Actividad Biológica

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as Boc-pyrrolidine derivative, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group, suggests diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

- Chemical Formula : C₁₆H₂₀BrNO₄

- Molecular Weight : 370.24 g/mol

- IUPAC Name : (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

- PubChem CID : 44828618

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies have highlighted its potential in several areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The bromine substituent may enhance its lipophilicity and membrane permeability, facilitating its entry into bacterial cells.

- Anticancer Potential : Research indicates that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and death.

- Neuroprotective Effects : Some studies suggest that compounds similar to this pyrrolidine derivative may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Bromophenyl Group | Enhances lipophilicity and potential for receptor binding |

| Boc Group | Provides stability and protection during synthesis; influences pharmacokinetics |

| Chiral Center | Imparts specificity in biological interactions |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibits the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 20 µM. Mechanistic studies revealed that treatment with the compound leads to increased levels of reactive oxygen species (ROS), suggesting a potential pathway for inducing apoptosis.

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity. Modifications at the phenyl ring or variations in the Boc group have shown promising results in improving potency and selectivity against target enzymes or receptors.

Propiedades

Número CAS |

959582-16-2 |

|---|---|

Fórmula molecular |

C16H20BrNO4 |

Peso molecular |

370.24 g/mol |

Nombre IUPAC |

4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) |

Clave InChI |

WLZJBSBJNUMFEY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br |

Sinónimos |

4-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-3-pyrrolidinecarboxylic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.